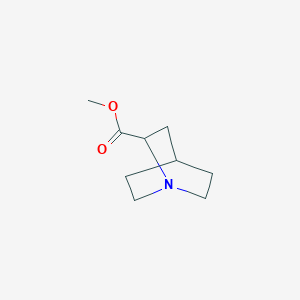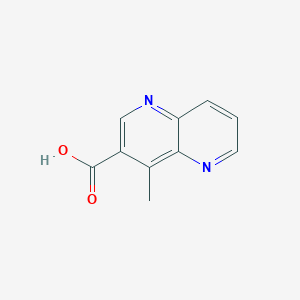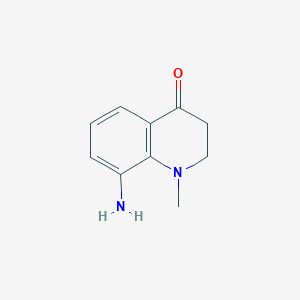
3-bromo-1-chloro-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-1-chloro-9H-carbazole: is a halogenated derivative of carbazole, a heterocyclic aromatic organic compound. The molecular formula of this compound is C12H7BrClN .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-1-chloro-9H-carbazole typically involves halogenation reactions. One common method is the bromination of 1-chloro-9H-carbazole using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an inert solvent like chloroform or dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 3-bromo-1-chloro-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The carbazole ring can be oxidized to form carbazole-3,6-dione using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form 3-amino-1-chloro-9H-carbazole using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), catalysts (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetic acid, dichloromethane).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).
Major Products:
Substitution: Various substituted carbazole derivatives.
Oxidation: Carbazole-3,6-dione.
Reduction: 3-amino-1-chloro-9H-carbazole.
Scientific Research Applications
Chemistry: 3-bromo-1-chloro-9H-carbazole is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: In biological research, carbazole derivatives, including this compound, are studied for their potential pharmacological activities. These compounds exhibit properties such as anticancer, antimicrobial, and anti-inflammatory activities .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various applications in materials science and chemical manufacturing .
Mechanism of Action
The mechanism of action of 3-bromo-1-chloro-9H-carbazole depends on its specific application. In biological systems, carbazole derivatives can interact with various molecular targets, including enzymes and receptors. For example, they may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate the activity of receptors involved in inflammatory responses .
Comparison with Similar Compounds
- 3-bromo-9H-carbazole
- 1-chloro-9H-carbazole
- 3,6-dibromo-9H-carbazole
- 1,3-dichloro-9H-carbazole
Comparison: 3-bromo-1-chloro-9H-carbazole is unique due to the presence of both bromine and chlorine atoms on the carbazole ring. This dual halogenation can influence its reactivity and properties compared to other halogenated carbazole derivatives. For instance, the presence of both bromine and chlorine can enhance its electrophilicity, making it more reactive in substitution reactions .
Properties
Molecular Formula |
C12H7BrClN |
|---|---|
Molecular Weight |
280.55 g/mol |
IUPAC Name |
3-bromo-1-chloro-9H-carbazole |
InChI |
InChI=1S/C12H7BrClN/c13-7-5-9-8-3-1-2-4-11(8)15-12(9)10(14)6-7/h1-6,15H |
InChI Key |
BWYUMYZXIIHOPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=CC(=C3)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-6-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12822433.png)



![Bis(2,6-di(1H-pyrazol-1-yl)pyridine)cobalt(II) di[bis(trifluoromethane)sulfonimide]](/img/structure/B12822450.png)



![(R)-Ethyl 3-amino-3-(benzo[d][1,3]dioxol-5-yl)propanoate hydrochloride](/img/structure/B12822473.png)


![9,10-Di([1,1'-biphenyl]-4-yl)-2,6-dibromo-9,10-dihydroanthracene-9,10-diol](/img/structure/B12822491.png)


